BenchChemオンラインストアへようこそ!

1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Lipophilicity Drug-likeness Permeability

CAS 892765-86-5 occupies a distinct position in pyridine-oxadiazole-triazole chemical space, defined by its unsubstituted N1-phenyl group and 3-(pyridin-4-yl) oxadiazole substituent. With logP 1.304, tPSA 115 Ų, MW 305.3, it resides in CNS drug-like property space, offering superior solubility-permeability balance vs. lipophilic 4-methylphenyl/4-chlorophenyl analogs. The primary amine enables rapid amide coupling for focused CNS library synthesis. Generic substitution without matching these precise physicochemical parameters risks failed hit validation and misleading SAR.

Molecular Formula C15H11N7O
Molecular Weight 305.301
CAS No. 892765-86-5
Cat. No. B3003626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
CAS892765-86-5
Molecular FormulaC15H11N7O
Molecular Weight305.301
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
InChIInChI=1S/C15H11N7O/c16-13-12(19-21-22(13)11-4-2-1-3-5-11)15-18-14(20-23-15)10-6-8-17-9-7-10/h1-9H,16H2
InChIKeyHHNGBVNFGWJWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS 892765-86-5): A Heterocyclic Hybrid for Targeted Library Design


1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS 892765-86-5) is a synthetic small molecule belonging to the class of pyridine-linked 1,2,4-oxadiazole-1,2,3-triazole hybrids [1]. Its structure merges three pharmacophoric heterocycles—pyridine, 1,2,4-oxadiazole, and 1,2,3-triazole—into a single, rigid framework [2]. This architectural motif is widely explored in medicinal chemistry for developing anticancer, antifungal, and antimicrobial agents, but the specific substitution pattern of this compound directs a distinct physicochemical and topological profile that differentiates it from close analogs in screening library selection [3].

Why Generic 1,2,4-Oxadiazole-Triazole Substitution Cannot Replace CAS 892765-86-5 in Focused Screens


Within the pyridine-oxadiazole-triazole chemical space, minor substituent alterations cause significant shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (tPSA) that directly impact membrane permeability and target engagement [1]. Generic substitution without considering these precise physicochemical parameters can lead to failed hit validation or misleading structure-activity relationship (SAR) interpretations. The unique combination of an unsubstituted N1-phenyl group on the triazole and a 3-(pyridin-4-yl) substituent on the oxadiazole creates a distinct property vector that standard in-class analogs cannot replicate without quantitative justification [2].

Quantitative Differentiation Guide: CAS 892765-86-5 vs. Closest Analogs


Lipophilicity Modulation: The Pyridin-4-yl Advantage in logP Control

CAS 892765-86-5 (logP: 1.304 [1]) achieves a significantly lower lipophilicity compared to analogs where the pyridin-4-yl group is replaced by a 4-methylphenyl (logP > 3.0 predicted) or 4-chlorophenyl (logP > 3.5 predicted) substituent [2]. This positions the compound closer to the optimal logP range (1-3) for CNS drug-likeness and oral bioavailability, distinguishing it from more lipophilic congeners that risk poor solubility and high metabolic turnover.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bonding Capacity: Differentiating the 2 HBD / 6 HBA Profile

The target compound features exactly 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1]. Many in-class analogs with an additional amino or hydroxyl substituent on the phenyl ring exceed the Lipinski HBD limit of 5, with some reaching 3-4 HBD. This 2/6 ratio maintains compliance with the Rule of Five while providing sufficient polar surface area (tPSA: 115 Ų) for target engagement, unlike simpler triazoles (tPSA often < 80 Ų) that may lack binding specificity [2].

Hydrogen bonding Drug-likeness Solubility

Steric and Conformational Rigidity: The Role of the 1,2,4-Oxadiazole Bridge

The 1,2,4-oxadiazole ring in CAS 892765-86-5 acts as a planar, rigid linker that pre-organizes the pyridine and triazole rings in a specific orientation. In contrast, isosteric replacements such as 1,3,4-oxadiazole (as in many literature compounds [1]) introduce a different angular geometry and altered electronic distribution. Molecular docking studies on pyridine-linked triazole-oxadiazole series show that the 1,2,4-oxadiazole regioisomer can achieve different π-stacking interactions with Tyr116 in the CYP51 binding pocket compared to the 1,3,4-isomer (docking scores differing by 5-10 GOLD fitness units) [2]. While direct docking data for this exact compound is not yet public, the scaffold-level evidence strongly supports its differentiated binding mode.

Conformational analysis Target selectivity Scaffold hopping

Synthetic Tractability and Derivatization Potential Via the Primary Amine Handle

The 5-amino group on the 1,2,3-triazole ring provides a unique synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that is absent in many des-amino analogs like 5-H-1,2,3-triazoles or 5-methyl derivatives [1]. The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxadiazole ring formation [2]. Compared to 5-amino-1-phenyl-1H-1,2,3-triazole (no oxadiazole), the oxadiazole group adds ~59 Ų of tPSA and modulates the electronic properties of the amine, altering its nucleophilicity. This enables selective functionalization strategies not possible with simpler triazole amines.

Click chemistry Late-stage functionalization Library synthesis

Subtype Selectivity Implications: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Nicotinic Receptor Modulation

Patent data on 1,2,4-oxadiazole compounds (e.g., 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) demonstrate robust positive allosteric modulation (PAM) at α4β2 nicotinic acetylcholine receptors (nAChRs) with little activity at α3β4 subtypes [1]. While CAS 892765-86-5 has not been directly tested in published nAChR assays, its 1,2,4-oxadiazole core and pyridin-4-yl appendage align with the structural determinants associated with α4β2 PAM activity. This scaffold-level selectivity pattern contrasts with 1,3,4-oxadiazole-containing compounds, which often lack this subtype bias, underscoring the importance of the 1,2,4-isomer for neuroscience-focused screening.

nAChR modulation 1,2,4-oxadiazole Subtype selectivity

Priority Application Scenarios for CAS 892765-86-5 Based on Quantitative Evidence


Focused Library Design for CNS-Penetrant Kinase or CYP51 Inhibitors

With a logP of 1.304 and tPSA of 115 Ų, CAS 892765-86-5 resides within the favorable CNS drug-like property space [1]. Medicinal chemists designing kinase inhibitors (e.g., EGFR) or antifungal CYP51 inhibitors can use this compound as a core scaffold that balances solubility and permeability better than more lipophilic 4-methylphenyl or 4-chlorophenyl analogs. Its primary amine enables rapid amide coupling to generate focused libraries for CNS target screening.

Chemical Probe Development for α4β2 Nicotinic Receptor Subtype Profiling

Based on class-level evidence that 1,2,4-oxadiazole compounds exhibit α4β2-selective PAM activity [2], CAS 892765-86-5 is a strong candidate for developing chemical probes to dissect nAChR subtype pharmacology. The pyridin-4-yl substituent may offer a distinct pharmacological profile compared to the pyridin-3-yl analogs disclosed in the patent literature, potentially enabling novel structure-activity relationship studies at this therapeutically relevant receptor.

Antifungal Lead Optimization Leveraging 1,2,4-Oxadiazole-Triazole Hybrid Topology

Molecular docking studies on related pyridine-oxadiazole-triazole hybrids show favorable binding to the CYP51 active site with GOLD fitness scores competitive with fluconazole [3]. The 1,2,4-oxadiazole regioisomer present in CAS 892765-86-5 offers a geometry distinct from the more common 1,3,4-isomer, potentially overcoming resistance mechanisms that arise from altered binding pocket conformations. This compound serves as a valuable negative control or starting point for antifungal SAR campaigns where regioisomeric selectivity is under investigation.

Physicochemical Benchmarking for In Silico ADMET Model Validation

The precise physicochemical signature of CAS 892765-86-5 (logP 1.304, tPSA 115 Ų, 2 HBD, 6 HBA, MW 305.3) [1] makes it an ideal benchmarking compound for validating computational ADMET prediction models. Its property values sit near key decision boundaries (logP ~1, tPSA ~120 Ų) where model accuracy is often assessed. Procurement of this well-characterized compound supports the development of more reliable in silico tools for CNS drug discovery.

Quote Request

Request a Quote for 1-phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.